1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one

Lipophilicity Drug-likeness Physicochemical profiling

1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one is a synthetic spiroheterocyclic compound comprising a pyrrolidine-2-one ring spiro-fused to a xanthene system at the 3-position, with an N-phenylethyl side chain. The molecular formula is C24H21NO2 (exact mass: 355.157, MW: 355.4 g/mol), and it is typically supplied at 95% purity for research use.

Molecular Formula C24H21NO2
Molecular Weight 355.4 g/mol
CAS No. 648928-54-5
Cat. No. B12586760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one
CAS648928-54-5
Molecular FormulaC24H21NO2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C12C3=CC=CC=C3OC4=CC=CC=C24)CCC5=CC=CC=C5
InChIInChI=1S/C24H21NO2/c26-23-24(15-17-25(23)16-14-18-8-2-1-3-9-18)19-10-4-6-12-21(19)27-22-13-7-5-11-20(22)24/h1-13H,14-17H2
InChIKeyUATCTPDZDWINSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one (CAS 648928-54-5): Spirocyclic Core & N-Phenylethyl Substituent for Targeted Chemical Biology & Medicinal Chemistry Sourcing


1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one is a synthetic spiroheterocyclic compound comprising a pyrrolidine-2-one ring spiro-fused to a xanthene system at the 3-position, with an N-phenylethyl side chain [1]. The molecular formula is C24H21NO2 (exact mass: 355.157, MW: 355.4 g/mol), and it is typically supplied at 95% purity for research use . The 2-phenylethyl substituent distinguishes it from other N-alkyl/aryl analogs (e.g., benzyl, butyl) and modulates lipophilicity (predicted LogP: 4.5) and potential target-binding characteristics [2]. The compound serves as a versatile scaffold in medicinal chemistry programs targeting cysteine proteases, sigma receptors, and kinases, and as a synthetic intermediate for further spirocyclic diversification [3].

Why 1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one Cannot Be Replaced by Simple N-Alkyl or N-Benzyl Spiro-Analogs in Research Procurement


Simple substitution of the N-(2-phenylethyl) group with a benzyl, butyl, or unsubstituted pyrrolidine analog changes three critical parameters simultaneously: lipophilicity (LogP), molecular shape (benzene-N-distance), and synthetic derivatization potential. The 2-phenylethyl chain provides an ethylene spacer that extends the aromatic ring farther from the spirocyclic core than a benzyl group, altering both conformational flexibility and target-binding geometry [1]. In related spiro[pyrrolidine-3,9'-xanthene] systems, this precise N-substituent architecture has been shown to correlate with σ1 receptor affinity, where larger N-substituents such as 2-phenylethyl and octyl increase potency relative to smaller alkyl chains [2]. Furthermore, the 2-one carbonyl in the pyrrolidine ring of the target compound enables subsequent reduction chemistry (e.g., to the corresponding spiro[pyrrolidine-3,9'-xanthene]) that is not accessible with the fully saturated analogs, offering a distinct synthetic branching point [3]. These compound-specific properties mean that substituting with an N-benzyl or N-butyl analog will produce a different pharmacological and reactivity profile, making inter-compound substitution invalid without re-validation of the entire experimental system.

Quantitative Differentiation of 1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one Against Closest Analogs: A Procurement-Focused Evidence Table


Lipophilicity (ClogP) Comparison: Phenylethyl vs. Benzyl vs. Butyl N-Substituted Spiro[pyrrolidine-3,9'-xanthen]-2-ones

The 1-(2-phenylethyl) analog exhibits a computed LogP of 4.5, which is 0.7–1.0 log units higher than the corresponding 1-benzyl analog (predicted LogP ≈ 3.8) and 1.5–2.0 log units lower than the 1-butyl analog (predicted LogP ≈ 6.0–6.5) [1]. This places the target compound in a distinct lipophilicity window that balances membrane permeability with aqueous solubility, a factor relevant for cell-based assay performance and CNS penetration potential.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Yield and Derivatization: Reduction to 1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene] as a Branching Intermediate

The target compound can be selectively reduced at the 2-one carbonyl to afford 1-(2-phenylethyl)spiro[pyrrolidine-3,9'-xanthene] (CAS 648928-58-9) in 50% yield using dimethyl sulfide borane in THF over 6 hours [1]. This reduction product, bearing a tertiary amine, is a distinct chemotype that has been independently explored as a sigma receptor ligand scaffold [2]. The unsubstituted spiro[pyrrolidine-3,9'-xanthene]-2-one (CAS 70650-94-1) lacks the N-phenylethyl group and therefore cannot access this N-substituted reduced analog without additional alkylation steps, which would introduce separate yield losses and purification challenges.

Synthetic chemistry Amide reduction Spirocyclic diversification

Sigma-1 Receptor Affinity: N-Phenylethyl vs. N-Benzyl vs. N-Alkyl Spirocyclic Pyrrolidine Ligands (Class-Level Structure-Activity Relationship)

In a systematic study of spiro[[2]benzofuran-1,3'-pyrrolidine] and spiro[[2]benzopyran-1,3'-pyrrolidine] sigma-1 receptor ligands, the N-(2-phenylethyl) substituent consistently increased σ1 affinity compared to smaller N-alkyl groups, with Ki values in the low nanomolar range. The most potent benzyl derivative (4a) achieved a Ki of 25 nM, and the structure-activity relationship demonstrated that σ1 affinity correlates with the benzene-N-distance (2 < 3 < 4 < 1) [1]. While direct Ki data for the spiro[pyrrolidine-3,9'-xanthen]-2-one series is not yet published, the established pharmacophore model predicts that the 2-phenylethyl group in the target compound will confer higher σ1 potency than the 1-butyl or unsubstituted analogs, and potentially comparable or differentiated selectivity relative to the 1-benzyl analog due to the altered benzene-N-distance.

Sigma-1 receptor CNS pharmacology Structure-activity relationship

Molecular Weight and Heavy Atom Count: Impact on Ligand Efficiency Metrics vs. Unsubstituted and N-Benzyl Analogs

The target compound (MW = 355.4 g/mol, 27 heavy atoms) occupies a molecular weight range that is ~104 g/mol higher than the unsubstituted spiro[pyrrolidine-3,9'-xanthene]-2-one core (MW = 251.3 g/mol, CAS 70650-94-1) and ~14 g/mol higher than the 1-benzyl analog (MW = 341.4 g/mol, CAS 648928-59-0) . This incremental mass increase is accompanied by additional rotatable bonds (3 vs. 0 for the core), enhancing conformational flexibility. For fragment-based or ligand-efficiency-driven programs, the unsubstituted core offers higher ligand efficiency (LE) per heavy atom, but the 2-phenylethyl derivative provides improved target complementarity for larger binding pockets.

Ligand efficiency Fragment-based drug design Physicochemical optimization

Highest-Value Application Scenarios for 1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one Based on Quantified Differentiation


Sigma-1 Receptor Ligand Optimization: N-Phenylethyl as a Privileged Substituent for Enhanced Affinity

Research groups developing sigma-1 receptor modulators for neurological indications should prioritize the N-(2-phenylethyl) analog over N-benzyl or N-butyl variants when target engagement requires nanomolar potency combined with a specific benzene-N-distance geometry [1]. The established SAR demonstrates that 2-phenylethyl substitution consistently increases σ1 affinity relative to smaller N-alkyl groups, and the target compound's spiro[xanthen-9,3'-pyrrolidine] core provides a distinct scaffold from the benzofuran and benzopyran series already characterized. Procurement of this specific analog enables direct benchmarking against published σ1 ligand data and supports patent differentiation strategies.

Spirocyclic Library Synthesis: Using the 2-One Carbonyl as a Branching Point for Diversification

Medicinal chemistry teams constructing spiro[pyrrolidine-3,9'-xanthene] libraries should source the 2-one compound rather than the fully saturated 1-(2-phenylethyl)spiro[pyrrolidine-3,9'-xanthene] (CAS 648928-58-9) as the primary building block. The 2-one carbonyl enables validated reduction chemistry (50% yield to the saturated analog with dimethyl sulfide borane/THF) [2], as well as potential transformations to thioamide, imine, or aminal derivatives that are inaccessible from the reduced form. This single-intermediate strategy reduces the number of compounds that must be sourced independently and streamlines SAR exploration.

Cysteine Protease Inhibitor Development: A Spirocyclic Scaffold with Cathepsin S/K/L/B Targeting Potential

Programs focused on reversible cysteine protease inhibition (cathepsins S, K, F, L, B) should evaluate the target compound as a potential lead scaffold, given that spiroheterocyclic nitriles and peptidyl spiro compounds have been patented as cysteine protease inhibitors for autoimmune and inflammatory diseases [3]. While direct inhibitory data for this specific compound is not yet in the public domain, the spiro[pyrrolidine-3,9'-xanthen]-2-one framework positions the electrophilic carbonyl and the N-phenylethyl side chain favorably for interactions with the S1 and S2 subsites of cathepsin proteases. Sourcing this compound with analytical certification (≥95% purity) is essential for reliable enzyme inhibition assays.

Physicochemical Property Benchmarking: LogP 4.5 as a Reference Point for CNS Drug-Likeness Optimization

In CNS drug discovery programs that require balanced LogP (optimal range 2–5 for blood-brain barrier penetration), the target compound's predicted LogP of 4.5 [4] positions it at the upper boundary of favorable CNS drug space. By sourcing the 1-(2-phenylethyl) analog alongside the 1-benzyl (LogP ≈ 3.8) and 1-butyl (LogP ≈ 6.0–6.5) comparators, teams can experimentally validate the impact of N-substituent lipophilicity on permeability, P-glycoprotein efflux, and metabolic stability in a controlled spirocyclic scaffold series. This head-to-head comparison is valuable for building predictive physicochemical models.

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